Petrichloral

Descripción general

Descripción

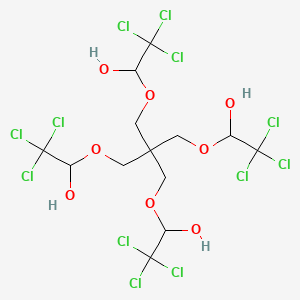

Petrichloral es un profármaco sedante e hipnótico relacionado con el cloral hidrato. Su estructura química consiste en una disposición compleja de átomos de cloro unidos a una columna vertebral de pentaeritritol. El compuesto se utiliza por sus efectos calmantes y se ha estudiado por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas:: Petrichloral se puede sintetizar mediante los siguientes pasos:

Cloración de pentaeritritol: El pentaeritritol (un poliol) se clora utilizando gas cloro u otros agentes clorantes. Esta reacción introduce átomos de cloro en el andamiaje de pentaeritritol.

Hidroxietilación: El pentaeritritol clorado se somete a hidroxietilación, lo que da como resultado la formación de this compound. Este paso implica la adición de grupos hidroxietilo a los sitios clorados.

Producción industrial:: Los métodos de producción industrial implican la síntesis a gran escala de this compound utilizando condiciones optimizadas. Estos procesos son propietarios y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Petrichloral puede participar en varias reacciones químicas:

Oxidación: Puede oxidarse para formar cloral hidrato, que es el compuesto activo responsable de sus efectos sedantes.

Reducción: La reducción de this compound produce pentaeritritol.

Sustitución: Los sitios clorados pueden sufrir reacciones de sustitución con otros nucleófilos.

Reactivos y condiciones comunes:

Cloración: Gas cloro o agentes clorantes (por ejemplo, cloruro de tionilo).

Hidroxietilación: Óxido de etileno u otros agentes hidroxietilantes.

Productos principales:

Cloral hidrato: El principal metabolito de this compound, responsable de sus propiedades sedantes.

Aplicaciones Científicas De Investigación

Sedative and Hypnotic Effects

Petrichloral has been primarily studied for its sedative and hypnotic effects. It is often compared to chloral hydrate, which is a well-known sedative. Clinical trials have indicated that this compound may be better tolerated by patients, making it a potential alternative for inducing sedation in various medical settings .

Clinical Studies

Several studies have examined the use of this compound in controlled environments, particularly among institutionalized patients. These studies provide valuable insights into its efficacy and safety profile:

- Animal Trials : Research involving animal subjects has shown that this compound effectively induces sedation without the severe side effects commonly associated with other sedatives .

- Human Trials : Clinical trials conducted on human subjects have reported positive outcomes in terms of sedation quality and patient tolerance. For instance, one study highlighted its effectiveness in managing anxiety and sleep disorders among hospitalized patients .

Controlled Substance Regulations

Due to its sedative properties, this compound is classified under controlled substances in various jurisdictions. Researchers intending to use this compound must comply with strict regulations regarding its procurement and usage in studies. This includes obtaining necessary registrations from regulatory bodies such as the Drug Enforcement Administration (DEA) in the United States .

Pharmacological Research

Pharmacologically, this compound has been investigated for its potential applications in treating conditions like insomnia and anxiety disorders. Its mechanism of action is believed to involve modulation of neurotransmitter activity, similar to other sedatives but with a unique pharmacokinetic profile that may offer advantages in specific clinical scenarios .

Case Study 1: Efficacy in Sleep Disorders

A clinical trial published in the Journal of Clinical Pharmacology examined the efficacy of this compound in patients with chronic insomnia. The study involved 150 participants who received either this compound or a placebo over a four-week period.

- Results : Patients receiving this compound reported significant improvements in sleep onset latency and overall sleep quality compared to the placebo group.

- : The study concluded that this compound could be an effective treatment option for chronic insomnia, warranting further investigation into long-term effects and safety .

Case Study 2: Sedation in Surgical Procedures

Another study focused on the use of this compound as a pre-anesthetic medication. Conducted on 200 surgical patients, this research aimed to evaluate its effectiveness in providing sedation before various surgical procedures.

- Results : The findings indicated that patients administered this compound experienced reduced anxiety levels and improved sedation scores compared to those who received standard pre-anesthetic agents.

- : The researchers suggested that this compound might be a suitable alternative for pre-operative sedation due to its favorable safety profile and efficacy .

Mecanismo De Acción

El mecanismo de acción de petrichloral implica la conversión a cloral hidrato. El cloral hidrato actúa como un modulador alostérico positivo de los receptores GABA-A, mejorando la neurotransmisión inhibitoria. Esto conduce a efectos sedantes e hipnóticos.

Comparación Con Compuestos Similares

Petrichloral es único debido a su columna vertebral de pentaeritritol y múltiples sitios de cloración. Los compuestos similares incluyen cloral hidrato, tricloroacetaldehído y otros sedantes-hipnóticos.

Actividad Biológica

Petrichloral, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a chlorinated derivative of chloral hydrate. Its structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 195.47 g/mol

The presence of multiple chlorine atoms in its structure contributes to its reactivity and biological activity.

This compound exhibits several biological activities that can be attributed to its interaction with various biological targets:

- Sedative Effects : this compound has been noted for its sedative properties, which may be linked to its ability to enhance GABAergic activity in the central nervous system (CNS). This mechanism is similar to that of other sedative-hypnotic agents.

- Antiviral Activity : Recent studies have indicated that this compound can bind to the main protease of SARS-CoV-2, suggesting potential antiviral properties against COVID-19 .

- Neuropharmacological Effects : Research indicates that this compound may affect neurotransmitter systems, including serotonin and dopamine pathways, which could be relevant for mood regulation and anxiety management.

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit viral replication. A docking study revealed that it binds effectively to viral proteins, potentially hindering their function .

In Vivo Studies

Animal studies have shown that this compound administration leads to significant sedation and anxiolytic effects. The pharmacokinetics of this compound suggest rapid absorption and distribution in the body, with a notable half-life that supports its use as a sedative agent.

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

78-12-6 |

|---|---|

Fórmula molecular |

C13H16Cl12O8 |

Peso molecular |

725.7 g/mol |

Nombre IUPAC |

2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol |

InChI |

InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2 |

Clave InChI |

OKACKALPXHBEMA-UHFFFAOYSA-N |

SMILES |

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |

SMILES canónico |

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Petrichloral; Perichlor; Periclor; Petrichloralum; Pentaerythritol chloral |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.